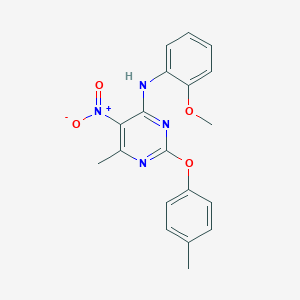
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-288, is a novel selective dopamine D4 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
Mechanism of Action
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective dopamine D4 receptor agonist, which means that it binds to and activates this receptor. This leads to an increase in the release of dopamine in the prefrontal cortex, which is believed to improve cognitive and emotional processes. The exact mechanism of action of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is still under investigation, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is believed to improve cognitive and emotional processes. It has also been shown to increase the activity of certain neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, ADHD, and drug addiction. Another area of interest is the development of more selective and potent dopamine D4 receptor agonists, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-piperidinecarboxylic acid and 3-methylbenzylamine. This is followed by the introduction of a methoxyethyl group at the nitrogen atom of the piperidine ring using a reagent such as methoxyethyl chloride. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon.
Scientific Research Applications
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily localized in the prefrontal cortex of the brain. This receptor is believed to play a critical role in the regulation of cognitive and emotional processes, making it an attractive target for drug development.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-19-9-6-16(7-10-19)17(20)18-8-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXVORIYQOENPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4984515.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)